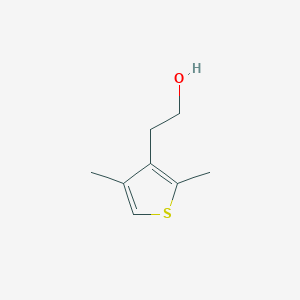![molecular formula C11H13BrCl2O B13307567 {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C({11})H({13})BrCl(_{2})O. This compound features a benzene ring substituted with a bromine atom, two chlorine atoms, and an ether linkage to a butane chain. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene typically involves the following steps:
Starting Materials: Benzyl alcohol, 3-bromo-1,4-dichlorobutane, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Procedure: Benzyl alcohol is reacted with 3-bromo-1,4-dichlorobutane in the presence of a base to form the ether linkage. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzene ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzene ring under high pressure.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products can include benzoic acid derivatives.
Reduction: Products typically include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is used as a precursor for synthesizing more complex molecules
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism by which {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its halogen atoms and ether linkage, facilitating various chemical transformations.
Molecular Targets and Pathways
Halogen Interactions: The bromine and chlorine atoms can form halogen bonds with other molecules, influencing reactivity.
Ether Linkage: The ether group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(3-Chloro-1,4-dichlorobutan-2-yl)oxy]methyl}benzene: Similar structure but with a chlorine atom instead of bromine.
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is unique due to the combination of bromine and chlorine atoms, which provides distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic chemistry for creating diverse molecular architectures.
Eigenschaften
Molekularformel |
C11H13BrCl2O |
|---|---|
Molekulargewicht |
312.03 g/mol |
IUPAC-Name |
(3-bromo-1,4-dichlorobutan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H13BrCl2O/c12-10(6-13)11(7-14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
LDLUQWSHLINSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CCl)C(CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)
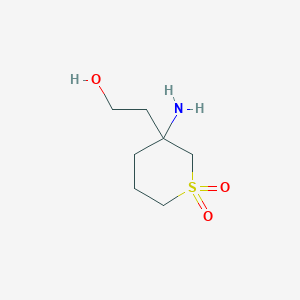

![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)

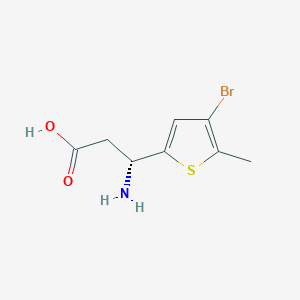
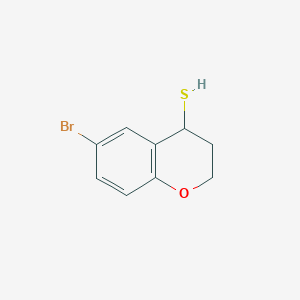
![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)
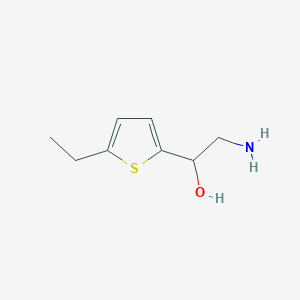
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
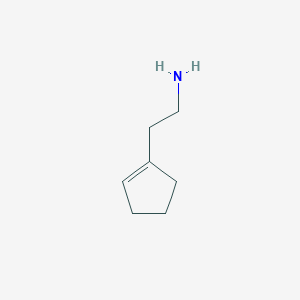

![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
